
PptT-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PptT-IN-2, also known as compound 5k, is a highly effective inhibitor of phosphopantetheinyl phosphoryl transferase (PptT). This enzyme is crucial for synthesizing cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown great promise for further investigations into tuberculosis research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PptT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure consistent quality and yield. The specific details of industrial production methods are not publicly available .
Análisis De Reacciones Químicas
Types of Reactions
PptT-IN-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
PptT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.
Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as a therapeutic agent for tuberculosis.
Medicine: Explored for its potential use in developing new treatments for tuberculosis and other bacterial infections.
Mecanismo De Acción
PptT-IN-2 exerts its effects by inhibiting the enzyme phosphopantetheinyl phosphoryl transferase. This enzyme is essential for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the production of these crucial components, leading to the inhibition of bacterial growth and virulence .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PptT-IN-2 include other inhibitors of phosphopantetheinyl phosphoryl transferase, such as:
PptT-IN-1: Another potent inhibitor with similar biological activity.
Amidinoureas: A class of compounds that also inhibit phosphopantetheinyl phosphoryl transferase
Uniqueness
This compound is unique due to its high potency and specificity for phosphopantetheinyl phosphoryl transferase. Its effectiveness in inhibiting this enzyme at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H29N5O2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-benzyl-3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C22H29N5O2/c1-4-16-12-18(20(28)25-14-15-10-8-7-9-11-15)13-17(5-2)19(16)26-22(29)27-21(23)24-6-3/h7-13H,4-6,14H2,1-3H3,(H,25,28)(H4,23,24,26,27,29) |
Clave InChI |
DABSOWXLJGXEPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


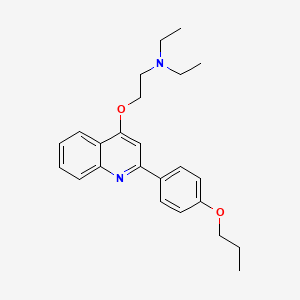

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
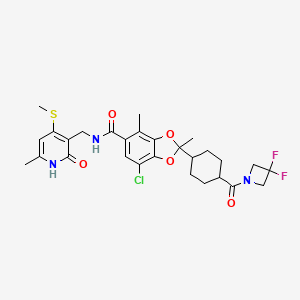

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
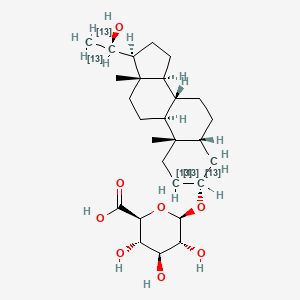
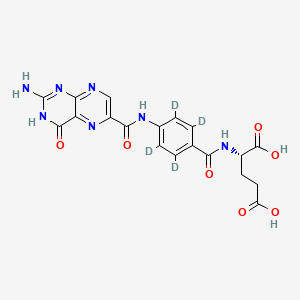
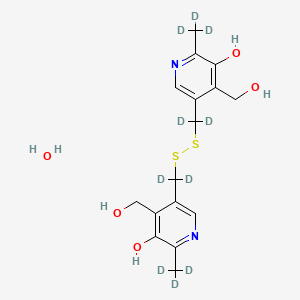
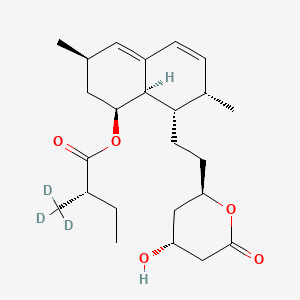
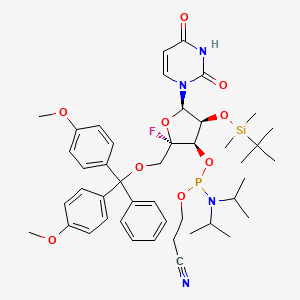
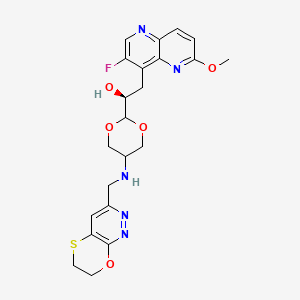
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
